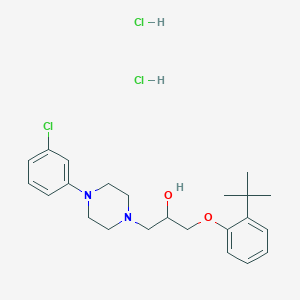
1-(2-(Tert-butyl)phenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Tert-butyl)phenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C23H33Cl3N2O2 and its molecular weight is 475.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-(Tert-butyl)phenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride, also known by its CAS number 1177812-90-6, is a compound of interest in pharmacological research due to its potential biological activities, particularly as a selective agonist for dopamine receptors. This article aims to provide a comprehensive overview of its biological activity, including detailed data tables, case studies, and research findings.
Molecular Structure
The compound has the following molecular formula:
- Molecular Formula : C23H33Cl3N2O2
- Molecular Weight : 475.9 g/mol
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
Dopamine Receptor Agonism
Recent studies have highlighted the compound's role as a selective agonist for the D3 dopamine receptor (D3R). In a high-throughput screening assay, it was shown to promote D3R-mediated β-arrestin translocation and G protein activation, indicating significant receptor activity. The selectivity for D3R over D2R is particularly noteworthy, as it may reduce the risk of side effects commonly associated with non-selective dopamine receptor agonists .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies conducted on this compound and its analogs revealed critical insights into modifications that enhance D3R activity while minimizing D2R interactions. For example:
| Compound ID | D3R Agonist Activity (EC50, nM) | D2R Activity (EC50, nM) | D2R Antagonist Activity (IC50, nM) |
|---|---|---|---|
| 1 | 710 ± 150 | Inactive | 15,700 ± 3,000 |
| 2 | 278 ± 62 | Inactive | 9,000 ± 3,700 |
| 3 | 98 ± 21 | >100,000 | 6,800 ± 1,400 |
This table illustrates how specific structural modifications can lead to enhanced selectivity and potency for the desired receptor .
Neuroprotective Effects
In vivo studies have demonstrated that D3R-preferring agonists like this compound possess neuroprotective properties against neurodegeneration induced by neurotoxins such as MPTP and 6-OHDA in animal models. These findings suggest potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease .
Clinical Implications
This compound has been evaluated for its pharmacokinetic properties and safety profile. In preclinical trials, it exhibited favorable absorption and distribution characteristics with minimal toxicity at therapeutic doses. These properties make it a candidate for further development in treating conditions related to dopaminergic dysfunction.
Example Study
In one study involving rodent models of Parkinson's disease, administration of the compound resulted in significant improvements in motor function and a reduction in dopaminergic neuron loss compared to control groups. This supports the hypothesis that selective D3R agonism can confer protective effects against dopaminergic degeneration .
特性
IUPAC Name |
1-(2-tert-butylphenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClN2O2.2ClH/c1-23(2,3)21-9-4-5-10-22(21)28-17-20(27)16-25-11-13-26(14-12-25)19-8-6-7-18(24)15-19;;/h4-10,15,20,27H,11-14,16-17H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKDZZZIBGAVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














